molecular formula C23H14O6 B14403728 2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate CAS No. 87997-42-0

2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate

Cat. No.: B14403728
CAS No.: 87997-42-0
M. Wt: 386.4 g/mol
InChI Key: QBDISGMDJVZAKB-UHFFFAOYSA-N
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Description

2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate is a chemical compound with the molecular formula C23H14O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate typically involves the esterification of 2-Oxo-2H-1-benzopyran-6,7-diol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated benzopyran compounds .

Scientific Research Applications

2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate is unique due to its specific ester functional groups, which confer distinct chemical properties and reactivity compared to other benzopyran derivatives. Its dibenzoate groups make it particularly useful in synthetic chemistry and industrial applications .

Properties

CAS No.

87997-42-0

Molecular Formula

C23H14O6

Molecular Weight

386.4 g/mol

IUPAC Name

(7-benzoyloxy-2-oxochromen-6-yl) benzoate

InChI

InChI=1S/C23H14O6/c24-21-12-11-17-13-19(28-22(25)15-7-3-1-4-8-15)20(14-18(17)27-21)29-23(26)16-9-5-2-6-10-16/h1-14H

InChI Key

QBDISGMDJVZAKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C3C(=C2)C=CC(=O)O3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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